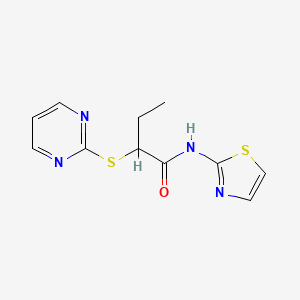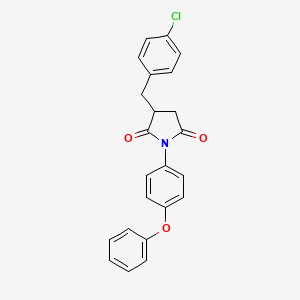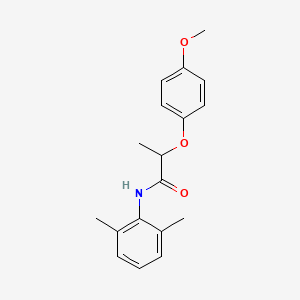
2-(2-pyrimidinylthio)-N-1,3-thiazol-2-ylbutanamide
Descripción general
Descripción
2-(2-pyrimidinylthio)-N-1,3-thiazol-2-ylbutanamide, also known as PTTB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTTB belongs to the thiazole family of compounds and has been shown to possess a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(2-pyrimidinylthio)-N-1,3-thiazol-2-ylbutanamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins such as cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and nuclear factor kappa B (NF-κB). These enzymes and proteins are involved in various cellular processes such as inflammation, tumor growth, and cell proliferation.
Biochemical and Physiological Effects
2-(2-pyrimidinylthio)-N-1,3-thiazol-2-ylbutanamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). 2-(2-pyrimidinylthio)-N-1,3-thiazol-2-ylbutanamide has also been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. This property of 2-(2-pyrimidinylthio)-N-1,3-thiazol-2-ylbutanamide makes it a potential candidate for the treatment of various inflammatory and degenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-pyrimidinylthio)-N-1,3-thiazol-2-ylbutanamide in lab experiments is its low toxicity. 2-(2-pyrimidinylthio)-N-1,3-thiazol-2-ylbutanamide has been shown to have a low cytotoxicity profile and does not cause significant damage to cells. However, one of the limitations of using 2-(2-pyrimidinylthio)-N-1,3-thiazol-2-ylbutanamide in lab experiments is its low solubility in water. This property makes it difficult to administer 2-(2-pyrimidinylthio)-N-1,3-thiazol-2-ylbutanamide to cells in culture and limits its potential applications.
Direcciones Futuras
There are several future directions for the study of 2-(2-pyrimidinylthio)-N-1,3-thiazol-2-ylbutanamide. One potential direction is the investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential use in the treatment of various inflammatory and degenerative disorders. Further research is also needed to understand the mechanism of action of 2-(2-pyrimidinylthio)-N-1,3-thiazol-2-ylbutanamide and to develop more efficient synthesis methods for this compound.
Conclusion
In conclusion, 2-(2-pyrimidinylthio)-N-1,3-thiazol-2-ylbutanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, anti-tumor, and anti-microbial properties and has been investigated for its potential use in the treatment of various disorders. While 2-(2-pyrimidinylthio)-N-1,3-thiazol-2-ylbutanamide has several advantages for lab experiments, it also has limitations that need to be addressed. Further research is needed to fully understand the potential of 2-(2-pyrimidinylthio)-N-1,3-thiazol-2-ylbutanamide and to develop more efficient synthesis methods for this compound.
Aplicaciones Científicas De Investigación
2-(2-pyrimidinylthio)-N-1,3-thiazol-2-ylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. 2-(2-pyrimidinylthio)-N-1,3-thiazol-2-ylbutanamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c1-2-8(18-10-12-4-3-5-13-10)9(16)15-11-14-6-7-17-11/h3-8H,2H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTDWWVCNXUZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=CS1)SC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B4106552.png)
![4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B4106553.png)
![3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B4106566.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4106573.png)



![methyl 2-methyl-4-(2-naphthyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4106617.png)
![3-ethyl-6-iodo-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B4106619.png)
![N-(2-methoxyethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4106622.png)


![2-[3-(2-furylmethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4106644.png)
